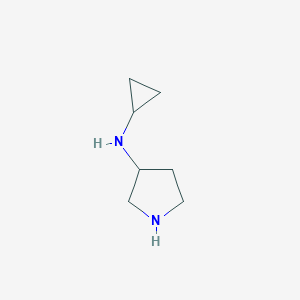
N-Cyclopropylpyrrolidin-3-amine
Vue d'ensemble
Description
N-Cyclopropylpyrrolidin-3-amine is a compound that falls within the category of cyclopropylamines, which are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The cyclopropyl group attached to the nitrogen atom of the pyrrolidine ring can influence the reactivity and stability of the molecule, making it a valuable moiety for the development of new chemical entities .
Synthesis Analysis
The synthesis of N-cyclopropyl derivatives, including those related to pyrrolidin-3-amine, can be achieved through various methods. One approach involves the copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid, which affords the corresponding N-cyclopropyl derivatives in good to excellent yields . Another method includes the use of monoalkylthio- or monoarylthio-substituted cyclopropenium salts reacting with secondary amines to form polyfunctionally substituted pyrroles, demonstrating the versatility of cyclopropyl groups in synthesis .
Molecular Structure Analysis
The molecular structure of N-cyclopropylpyrrolidin-3-amine is characterized by the presence of a three-membered cyclopropyl ring attached to a nitrogen atom of the pyrrolidine ring. This structural feature can impart significant strain on the molecule, influencing its reactivity and interactions with other chemical entities. The cyclopropyl group can also affect the conformation of the pyrrolidine ring, potentially impacting the biological activity of the compound .
Chemical Reactions Analysis
N-Cyclopropylpyrrolidin-3-amine and related compounds can undergo various chemical reactions. For instance, N-cyclopropyl-N-alkylanilines react with nitrous acid to produce N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from the nitrogen, supporting a mechanism involving the formation of an amine radical cation . Additionally, the cyclopolymerization of N-allyl-N-methyl(2-substituted allyl)amines can lead to the formation of poly(N-methylpyrrolidines) and other low molecular weight products, showcasing the reactivity of cyclopropylamines in radical-induced cyclizations .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclopropylpyrrolidin-3-amine are influenced by the cyclopropyl group. This group can increase the lipophilicity of the molecule, potentially affecting its solubility and distribution in biological systems. The strain of the cyclopropyl ring can also make the compound more reactive, which can be exploited in synthetic applications. For example, the cyclopropyl group can participate in ring-opening reactions, as seen in the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, leading to the formation of various oxidation products .
Applications De Recherche Scientifique
Synthesis and Derivatization
N-Cyclopropylpyrrolidin-3-amine is involved in the synthesis of various organic compounds. For instance, it's used in the synthesis of cyclopropylpyrrolidines, which is achieved through the reaction of N-allyl-N-propargylamides with a molybdenum carbene complex. This process is sensitive to substituents and reaction conditions, highlighting the complexity and versatility of N-Cyclopropylpyrrolidin-3-amine in synthetic chemistry (Harvey & Sigano, 1996).
Radical Cyclizations
Another application is in N-silyl-tethered radical cyclizations, where it's used to form silapyrrolidine adducts. These adducts can be oxidized to create γ-amino alcohols, demonstrating its utility in forming complex organic structures (Blaszykowski et al., 2003).
Carbonylation Reactions
In carbonylation reactions, N-Cyclopropylpyrrolidin-3-amine plays a critical role in the γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines. This process is used for the derivatization of amine-based moieties, including amino acids, into γ-lactams, showcasing its importance in the modification of biologically relevant molecules (Hernando et al., 2016).
Formation of N-Hydroxypyrrolidines
N-Cyclopropylpyrrolidin-3-amine is also integral in the synthesis of all-cis-N-hydroxypyrrolidines through a [3+2] dipolar cycloaddition of electron-poor alkenes and nitrone ylides. This process yields products with excellent chemical yield and diastereoselectivity, which is significant for the production of specialized organic compounds (Merino et al., 2011).
In Drug Development
It's used in the development of dipeptidyl peptidase IV inhibitors, demonstrating its relevance in pharmaceutical research. These inhibitors are crucial for the treatment of type 2 diabetes, signifying the compound's importance in medicinal chemistry (Magnin et al., 2004).
Lewis Acid-Catalyzed Reactions
The compound finds application in Lewis acid-catalyzed reactions as well. It's used in the ring-opening of activated cyclopropanes with amine nucleophiles. This methodology has been applied in the enantioselective synthesis of significant compounds, like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Safety And Hazards
The safety data sheet for N-Cyclopropylpyrrolidin-3-amine indicates that it is a hazardous substance. It has the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-cyclopropylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAZAUDWLXIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616667 | |
| Record name | N-Cyclopropylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylpyrrolidin-3-amine | |
CAS RN |
1228458-66-9 | |
| Record name | N-Cyclopropylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



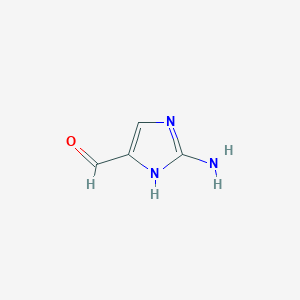


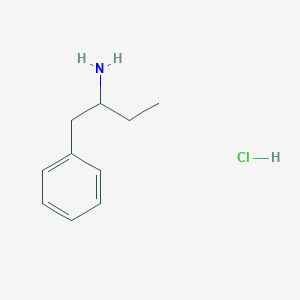
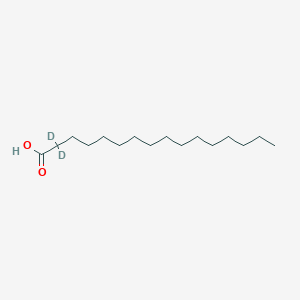

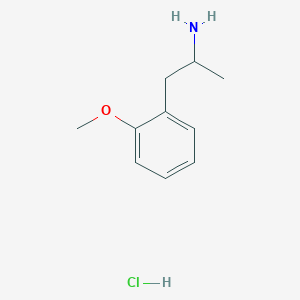
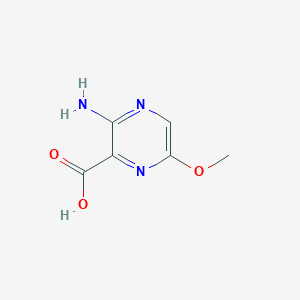
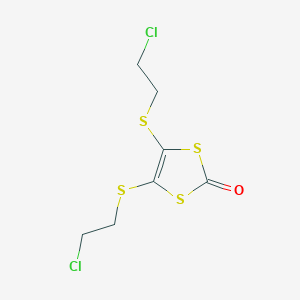
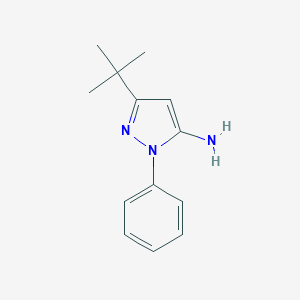
![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)


